![molecular formula C16H16N6O2 B2977282 9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921574-45-0](/img/structure/B2977282.png)
9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthesis methods were focused on the key starting material used for the production of the 1,2,3-/1,2,4-triazole skeleton .Molecular Structure Analysis
The molecular structure of triazoles comprises of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their structure and substituents. Generally, they are known for their stability and ability to form hydrogen bonds .Scientific Research Applications
Neuroprotective Agent
This compound has shown promising results as a neuroprotective agent . It has been found to exhibit significant neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Agent
The compound also acts as an anti-neuroinflammatory agent . It has demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Inhibition of ER Stress and Apoptosis
The compound has been observed to inhibit ER stress and apoptosis . This mechanism of action could potentially be beneficial in the treatment of various neurodegenerative diseases .
Inhibition of NF-kB Inflammatory Pathway
The compound has shown potential in inhibiting the NF-kB inflammatory pathway . This could have implications in the treatment of various inflammatory diseases .
Antiviral Activity
Triazole-pyrimidine hybrids, such as this compound, have been proven to exhibit antiviral activity . This makes them potential candidates for the development of new antiviral drugs .
Anticancer Activity
Triazole derivatives, including this compound, have been found to exhibit anticancer activity . For example, letrozole, anastrozole, and vorozole, which comprise of subbed 1, 2, 4-triazole chain, are currently being used to treat breast cancer .
Mechanism of Action
Target of Action
The primary target of 9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-4-21-11-13(23)17-16(24)20(3)14(11)22-12(18-19-15(21)22)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3,(H,17,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUXVCOLBPUMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
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